molecular formula C9H12ClNO2S B1371719 4-Aminoisothiochroman 2,2-dioxide hydrochloride CAS No. 1187830-61-0

4-Aminoisothiochroman 2,2-dioxide hydrochloride

Cat. No.: B1371719
CAS No.: 1187830-61-0
M. Wt: 233.72 g/mol
InChI Key: JPSRQJVVIKWEKQ-UHFFFAOYSA-N
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Description

4-Aminoisothiochroman 2,2-dioxide hydrochloride (CAS: 1187830-61-0) is a sulfone-containing heterocyclic compound characterized by a fused bicyclic structure with an amine substituent at the 4-position. The molecule features a 1H-2-benzothiopyran backbone modified by two sulfonyl oxygen atoms at the 2-position, forming a 2,2-dioxide moiety, and is stabilized as a hydrochloride salt . This compound has been historically marketed by suppliers such as Dayang Chem (Hangzhou) Co., Ltd., though its availability has been discontinued by other providers like CymitQuimica .

Key structural attributes include:

  • Aromatic amine: Introduces basicity and reactivity in nucleophilic or catalytic reactions.
  • Fused bicyclic system: Confers rigidity, influencing conformational stability and intermolecular interactions.

Properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSRQJVVIKWEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671927
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-61-0
Record name 1H-2-Benzothiopyran-4-amine, 3,4-dihydro-, 2,2-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically involves the construction of the isothiochroman ring system followed by oxidation to the 2,2-dioxide form (sulfone) and subsequent amination to introduce the amino group. The final step often includes conversion to the hydrochloride salt for stability and handling.

Reported Methodologies

  • Oxidation and Amination Strategy : Starting from isothiochroman derivatives, oxidation with appropriate oxidizing agents (e.g., peracids) yields the 2,2-dioxide sulfone structure. Amination is then performed to introduce the amino substituent at the 4-position. The hydrochloride salt is formed by treatment with hydrochloric acid under controlled conditions.

  • In Vivo Formulation Preparation : For biological studies, the compound is dissolved first in DMSO to create a master solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil. The solvents are added sequentially with thorough mixing and clarification steps to ensure a clear solution suitable for in vivo administration.

Detailed Preparation Protocol from GlpBio (2023)

The preparation of stock solutions and in vivo formulations is well-documented by GlpBio, which provides a stepwise method:

Preparation Step Description
Step 1: DMSO Master Liquid Dissolve the precise amount of 4-Aminoisothiochroman 2,2-dioxide hydrochloride in DMSO.
Step 2: Sequential Solvent Addition Add PEG300, then Tween 80, then deionized water (ddH2O) or corn oil, mixing and clarifying after each addition.
Step 3: Clarification Ensure the solution is clear before proceeding to the next solvent addition, using vortex, ultrasound, or hot water bath if necessary.

Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM 4.2786 mL 21.3931 mL 42.7862 mL
5 mM 0.8557 mL 4.2786 mL 8.5572 mL
10 mM 0.4279 mL 2.1393 mL 4.2786 mL

This table guides the preparation of solutions at different molarities based on the amount of compound available.

Research Findings on Synthesis and Yields

While direct synthetic details specific to this compound are limited in open literature, analogous sulfone-containing amine compounds provide insight into effective synthetic strategies:

Study Source Key Findings on Synthesis Yield (%) Notes
Ambeed (2020) Multi-step synthesis involving lithium salts, boron trifluoride etherate, and sodium borohydride reductions 50-76% Demonstrates use of low temperature control (-20 to 0 °C), inert atmosphere, and purification by crystallization.
Bide PharmaTech (2021) Custom synthesis services indicate high purity (>95%) achievable with controlled synthesis and storage >95% Emphasizes importance of storage under cool, dry conditions to maintain compound integrity.

These findings highlight the importance of temperature control, inert atmosphere, and stepwise addition of reagents for optimal yield and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Isothiochroman derivatives
Oxidizing Agent Peracids or equivalents for sulfone formation
Amination Method Nucleophilic substitution or reductive amination
Solvent System for Stock DMSO, PEG300, Tween 80, ddH2O or corn oil
Temperature Control Typically 0 to -40 °C during sensitive steps
Atmosphere Inert gas (nitrogen or argon)
Purification Crystallization, filtration, and washing
Yield Range 50-76% based on analogous sulfone amine syntheses
Storage Cool, dry, sealed containers

Chemical Reactions Analysis

Types of Reactions

4-Aminoisothiochroman 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemical Properties and Structure

4-Aminoisothiochroman 2,2-dioxide hydrochloride is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a thiochroman core with an amino group and a sulfonyl moiety, which are crucial for its interaction with biological targets.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has indicated that derivatives of thiochromans exhibit significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus130-500 µg/mL
Escherichia coliRanges vary based on structural modifications

Studies suggest that modifications to the thiochroman structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It acts on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions.

  • Mechanism of Action : Agonism of the 5-HT2A receptor can lead to alterations in neurotransmitter release, potentially influencing conditions such as depression and anxiety.
  • Case Study : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiochroman derivatives, researchers synthesized multiple analogs of this compound. The results indicated that certain modifications significantly improved their activity against resistant strains of bacteria.

  • Findings : The most effective derivative exhibited an MIC of 50 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential in combating antibiotic resistance.

Case Study 2: Neuropharmacological Assessment

Another study investigated the effects of this compound on cognitive functions in rodent models. The compound was administered in varying doses to assess its impact on learning and memory.

  • Results : Higher doses correlated with improved performance in maze tests, indicating enhanced cognitive function. Behavioral assessments suggested that the compound may modulate neurotransmitter systems involved in learning processes.

Future Directions and Research Opportunities

The promising results from preliminary studies highlight several avenues for future research:

  • Optimization of Derivatives : Further structural modifications could lead to more potent antimicrobial agents.
  • Clinical Trials : Investigating the safety and efficacy of this compound in human subjects for neuropharmacological applications.
  • Mechanistic Studies : Detailed studies on its interaction with serotonin receptors could elucidate its role in mood disorders.

Mechanism of Action

The mechanism of action of 4-Aminoisothiochroman 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Propoxymethyl)-1,3,2-Dioxathiolane 2,2-Dioxide (DTD)

Structure : A five-membered 1,3,2-dioxathiolane ring with a propoxymethyl substituent (Fig. 5 in ).

Key Differences :

  • Ring Size and Substituents: DTD lacks the fused bicyclic system and aromatic amine present in 4-Aminoisothiochroman 2,2-dioxide hydrochloride. Its propoxymethyl group may enhance lipophilicity compared to the amine in the target compound .
  • Applications: DTD is often studied as a solvent or electrolyte additive due to its sulfolane-like properties, whereas 4-Aminoisothiochroman derivatives are more likely explored in medicinal chemistry for bioactivity modulation.

2-Thia-7-azaspiro[4.4]nonane 2,2-Dioxide Hydrochloride

Structure : A spirocyclic system combining thiane and azacycloalkane rings with sulfone groups.
Key Differences :

  • Spiro vs. Fused Bicyclic System: The spiro architecture introduces steric constraints distinct from the planar fused ring of 4-Aminoisothiochroman.
  • Functional Groups: The presence of a secondary amine in the spiro compound may alter solubility and binding affinity compared to the primary aromatic amine in 4-Aminoisothiochroman .

1-(3,5-Dimethylphenyl)-3-(Furan-2-yl)-1H-pyrazol-5-amine

Structure : A pyrazole core with aryl and furyl substituents.
Key Differences :

  • Heterocycle Type: Pyrazole vs. isothiochroman.
  • Applications : Pyrazole derivatives are commonly used as agrochemicals or kinase inhibitors, whereas sulfone-containing bicyclic amines may target neurological or inflammatory pathways .

Comparative Data Table

Property 4-Aminoisothiochroman 2,2-Dioxide HCl DTD 2-Thia-7-azaspiro[4.4]nonane 2,2-Dioxide HCl 1-(3,5-Dimethylphenyl)-3-(Furan-2-yl)-1H-pyrazol-5-amine
Molecular Formula C₉H₁₀ClNO₂S₂ C₅H₁₀O₄S C₇H₁₂ClNO₂S₂ C₁₅H₁₅N₃O
Key Functional Groups Sulfone, aromatic amine Sulfone, ether Sulfone, spiro amine Pyrazole, furan, aryl amine
Solubility (Predicted) High (polar solvents) Moderate (DMSO, water) Moderate to high Low (non-polar solvents)
Potential Applications Medicinal chemistry, CNS targets Electrolytes, solvents Catalysis, supramolecular chemistry Agrochemicals, kinase inhibition
Commercial Status Discontinued by some suppliers Research-grade available Actively supplied Discontinued

Research and Industrial Insights

  • Synthetic Challenges: The fused bicyclic sulfone system in this compound requires multi-step synthesis, including oxidation and cyclization, which may limit scalability compared to simpler sulfones like DTD .
  • Pharmacological Potential: While direct studies on 4-Aminoisothiochroman derivatives are scarce, structurally related sulfone-containing compounds (e.g., spiro derivatives) show activity in modulating GABA receptors or serotonin transporters, suggesting possible CNS applications .
  • Supply Chain Dynamics : Discontinuation by major suppliers (e.g., CymitQuimica) highlights challenges in sourcing niche sulfone derivatives, contrasting with sustained availability of spirocyclic analogs from global suppliers .

Biological Activity

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes available research findings regarding its biological activity, highlighting key studies, data tables, and case studies.

Antiviral Activity

Recent studies have indicated that derivatives of aminothiochromans exhibit significant antiviral properties. The compound's structural modifications can influence its efficacy against various viruses. For instance, a related compound was evaluated for its activity against the dengue virus serotype 2 (DENV2), showing an IC50 of 3.03 µM and a CC50 of 16.06 µM, resulting in a selectivity index (SI) of 5.30. Another derivative demonstrated even higher activity with an IC50 of 0.49 µM and an SI of 39.5 .

Antibacterial Activity

This compound has also been screened for antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various strains, including drug-resistant ones. Notably, these MIC values were lower than those of standard antibiotics like ciprofloxacin .

The mechanism by which these compounds exert their antiviral effects appears to involve inhibition at early stages of the viral lifecycle rather than direct virucidal activity. This suggests a potential role in reducing the replication and spread of viruses within host cells .

Table 1: Summary of Biological Activity

CompoundActivity TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)MIC (µg/mL)
4-Aminoisothiochroman Derivative AAntiviral3.0316.065.30-
4-Aminoisothiochroman Derivative BAntiviral0.4919.3939.5-
4-Aminoisothiochroman HydrochlorideAntibacterial---4-16

Table 2: Comparison with Standard Antibiotics

AntibioticMIC (µg/mL)
Ciprofloxacin0.125-0.5
4-Aminoisothiochroman Hydrochloride4-16

Case Study: Antiviral Screening

In a recent study focusing on the antiviral properties of modified aminothiochromans, researchers reported promising results against DENV2. The study emphasized the importance of structural modifications in enhancing antiviral efficacy and minimizing cytotoxicity . The findings support further exploration into the development of these compounds as potential therapeutic agents against viral infections.

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various derivatives against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new treatments for bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 4-aminoisothiochroman 2,2-dioxide hydrochloride, and how can reaction conditions be optimized?

  • The synthesis typically involves cyclization of a thiol-containing precursor followed by oxidation to form the sulfone group (1,2-oxathiine 2,2-dioxide derivatives share analogous synthetic challenges). Key steps include controlling pH and temperature to avoid side reactions like over-oxidation or ring-opening. Optimization may involve Design of Experiments (DoE) to evaluate factors such as catalyst loading, solvent polarity, and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use a combination of HPLC (with UV detection at 210–260 nm for aromatic systems) and LC-MS to confirm molecular weight. Nuclear Magnetic Resonance (NMR) is critical for verifying the isothiochroman ring structure: 1H^1H-NMR should show distinct aromatic protons and sulfone-related deshielding, while 13C^{13}C-NMR confirms quaternary carbons adjacent to the sulfone group. Purity ≥98% is achievable via recrystallization in ethanol/water mixtures .

Q. What stability considerations are critical during storage and handling?

  • The hydrochloride salt is hygroscopic; store in airtight containers under nitrogen at 2–8°C, protected from light. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, such as hydrolysis of the sulfone group or amine oxidation. Monitor via periodic HPLC to detect degradation products like sulfonic acid derivatives .

Q. How can solubility be experimentally determined for formulation studies?

  • Use a shake-flask method: dissolve the compound in buffered solutions (pH 1–10) and quantify saturation solubility via UV spectrophotometry. Co-solvents (e.g., PEG 400) or cyclodextrins may enhance aqueous solubility. Solubility parameters (Hansen, Hildebrand) can guide solvent selection for preclinical formulations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures or stereochemistry?

  • Single-crystal X-ray diffraction (SXRD) with SHELX software is definitive for assigning absolute configuration and confirming sulfone geometry. For twinned crystals or low-resolution data, refine using SHELXL’s TWIN/BASF commands. Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to validate bond lengths and angles .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays) to rule out interference from impurities. Quantify batch-to-batch variability via ICP-MS (for metal catalysts) and control for residual solvents (GC-MS). If bioactivity contradicts computational predictions, re-examine protonation states using pH-dependent molecular docking .

Q. How can impurity profiles be systematically analyzed and controlled?

  • Develop a forced degradation protocol (heat, light, oxidative stress) to identify potential impurities. Use LC-HRMS with reference standards (e.g., EP/JP monographs) to characterize byproducts. For genotoxic impurities, employ ICH M7-compliant methods with detection limits ≤10 ppm. Track synthetic intermediates (e.g., unreacted amines) via 1H^1H-NMR spiking experiments .

Q. What experimental designs are optimal for pharmacokinetic (PK) or formulation optimization studies?

  • Use response surface methodology (RSM) with factors like particle size, excipient ratio, and release kinetics. For PK studies, apply a crossover design in animal models to minimize inter-subject variability. Analyze data using nonlinear mixed-effects modeling (NONMEM) to account for covariates like metabolic enzyme expression .

Methodological Notes

  • Crystallography : For challenging datasets (e.g., twinned crystals), combine SHELXD (for phase determination) with Olex2 for visualization. Refinement in SHELXL should include H-atom placement via riding models .
  • Analytical Cross-Validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., sulfone S=O stretches at 1150–1300 cm1^{-1}) .
  • Data Contradiction : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables causing discrepancies .

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